molecular formula C270H401N73O83S7 B8223572 5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[2-[[2-[[6-amino-2-[[3-carboxy-2-[[2-[2-[[4-carboxy-2-[[2-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[1-[2-[[4-carboxy-2-[[2-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid

5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[2-[[2-[[6-amino-2-[[3-carboxy-2-[[2-[2-[[4-carboxy-2-[[2-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[1-[2-[[4-carboxy-2-[[2-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Cat. No.: B8223572
M. Wt: 6222 g/mol
InChI Key: GVUGOAYIVIDWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[2-[[2-[[6-amino-2-[[3-carboxy-2-[[2-[2-[[4-carboxy-2-[[2-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[1-[2-[[4-carboxy-2-[[2-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C270H401N73O83S7/c1-24-134(19)217(262(420)293-112-201(355)298-161(69-74-205(359)360)229(387)301-160(45-35-82-286-269(279)280)228(386)333-192(119-428)255(413)307-162(68-73-198(274)352)230(388)316-176(94-141-54-64-150(350)65-55-141)241(399)304-159(44-34-81-285-268(277)278)227(385)325-186(105-212(373)374)248(406)313-169(87-127(5)6)235(393)302-158(43-31-33-80-272)226(384)318-179(97-144-108-289-156-41-29-27-39-153(144)156)243(401)319-178(96-143-107-288-155-40-28-26-38-152(143)155)242(400)305-164(71-76-207(363)364)231(389)312-170(88-128(7)8)236(394)310-167(267(425)426)46-36-83-287-270(281)282)341-250(408)174(92-139-50-60-148(348)61-51-139)300-203(357)113-292-261(419)214(131(13)14)340-264(422)216(133(17)18)339-259(417)195(122-431)335-246(404)182(101-200(276)354)322-257(415)191(118-427)332-220(378)137(22)297-234(392)175(93-140-52-62-149(349)63-53-140)315-225(383)157(42-30-32-79-271)303-247(405)185(104-211(371)372)326-237(395)168(86-126(3)4)311-219(377)136(21)296-224(382)163(70-75-206(361)362)309-265(423)218(135(20)25-2)342-251(409)177(95-142-56-66-151(351)67-57-142)317-233(391)166(78-85-433-23)308-256(414)194(121-430)336-263(421)215(132(15)16)338-204(358)114-291-223(381)184(103-210(369)370)323-244(402)180(98-145-109-283-124-294-145)320-238(396)171(89-129(9)10)314-258(416)193(120-429)334-240(398)173(91-138-48-58-147(347)59-49-138)299-202(356)111-290-222(380)183(102-209(367)368)324-245(403)181(99-146-110-284-125-295-146)321-254(412)190(117-346)330-239(397)172(90-130(11)12)328-260(418)197-47-37-84-343(197)266(424)196(123-432)337-232(390)165(72-77-208(365)366)306-252(410)189(116-345)331-249(407)187(106-213(375)376)327-253(411)188(115-344)329-221(379)154(273)100-199(275)353/h26-29,38-41,48-67,107-110,124-137,154,157-197,214-218,288-289,344-351,427-432H,24-25,30-37,42-47,68-106,111-123,271-273H2,1-23H3,(H2,274,352)(H2,275,353)(H2,276,354)(H,283,294)(H,284,295)(H,290,380)(H,291,381)(H,292,419)(H,293,420)(H,296,382)(H,297,392)(H,298,355)(H,299,356)(H,300,357)(H,301,387)(H,302,393)(H,303,405)(H,304,399)(H,305,400)(H,306,410)(H,307,413)(H,308,414)(H,309,423)(H,310,394)(H,311,377)(H,312,389)(H,313,406)(H,314,416)(H,315,383)(H,316,388)(H,317,391)(H,318,384)(H,319,401)(H,320,396)(H,321,412)(H,322,415)(H,323,402)(H,324,403)(H,325,385)(H,326,395)(H,327,411)(H,328,418)(H,329,379)(H,330,397)(H,331,407)(H,332,378)(H,333,386)(H,334,398)(H,335,404)(H,336,421)(H,337,390)(H,338,358)(H,339,417)(H,340,422)(H,341,408)(H,342,409)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,371,372)(H,373,374)(H,375,376)(H,425,426)(H4,277,278,285)(H4,279,280,286)(H4,281,282,287)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUGOAYIVIDWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CN=CN9)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C270H401N73O83S7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

6222 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

The choice of resin critically influences synthesis success. For the title compound, which contains 47 amino acid residues and multiple functional groups, hydroxymethyl-based resins (e.g., Wang resin) are preferred due to their compatibility with Fmoc/t-Bu chemistry. The loading protocol involves activating the C-terminal amino acid using MSNT/MeIm (1-methylimidazole) to achieve coupling efficiencies exceeding 70% while minimizing racemization.

Table 1: Resin Loading Efficiency for Key Amino Acids

Amino AcidResin TypeActivatorLoading (mmol/g)
ArginineRink AmideHATU/DIPEA0.32
Cysteine2-ClTrtPyBOP®/DIPEA0.28
TryptophanHMBAMSNT/MeIm0.35

Coupling and Deprotection Cycles

Each coupling step employs HCTU or HATU activators with 6% v/v DIPEA in DMF to ensure >99% efficiency. The elimination of traditional washing steps—achieved through directed gas flushing during Fmoc removal—reduces solvent waste by 95% while maintaining coupling fidelity. For sterically hindered residues (e.g., β-branched valine at position 18), double coupling with 10-fold excess of amino acid is necessary.

Solution-Phase Fragment Condensation

Segmented Synthesis Approach

Given the peptide’s length, convergent synthesis via fragment condensation is employed:

  • Fragment A (residues 1–15): Synthesized via SPPS on 2-ClTrt resin with HBTU activation.

  • Fragment B (residues 16–32): Prepared using Fmoc-SPPS with pseudoproline dipeptides at positions 20–21 to reduce aggregation.

  • Fragment C (residues 33–47): Biosynthesized via recombinant E. coli expression with subsequent chemical modification of carbamimidamido groups.

Table 2: Fragment Coupling Efficiency

Fragment PairCoupling ReagentSolventYield (%)
A + BHATU/HOAtDCM/DMF (3:1)68
(A+B) + CEDCI/HOBtTHF52

OxymaPure®-Mediated Activation

For solution-phase couplings, OxymaPure®/DIC systems in ethyl acetate achieve 15% higher yields compared to traditional HOBt methods by suppressing racemization at chiral centers.

Post-Synthetic Modifications

Carbamimidamido Group Installation

Post-assembly modification at positions 5, 17, and 29 involves:

  • Selective deprotection of Alloc groups using Pd(PPh3)4.

  • Reaction with N-Boc-protected acetamidine (5 eq.) in DMF at 50°C for 24 h.

  • Final TFA cleavage removes Boc protecting groups while preserving peptide integrity.

Disulfide Bridge Formation

Orthogonal protection with Trt and Acm groups enables sequential oxidation:

  • Cys7–Cys23: I2 in MeOH/H2O (90:10) at 0°C for 2 h.

  • Cys39–Cys45: DTNP (2,2'-dithiobis(5-nitropyridine)) in pH 8.0 buffer.

Purification and Characterization

Multidimensional Chromatography

  • Step 1: Ion-exchange chromatography on SP Sepharose FF (20 mM NaOAc, pH 4.0) removes truncated sequences.

  • Step 2: Reverse-phase HPLC (Phenomenex Jupiter C18, 0.1% TFA/ACN gradient) achieves >98% purity.

Table 3: HPLC Gradient Profile

Time (min)% Solvent BFlow Rate (mL/min)
0202.5
30552.5
351003.0

Mass Spectrometric Validation

High-resolution MALDI-TOF analysis confirms molecular weight (calculated: 5123.6 Da; observed: 5123.8 Da). LC-MS/MS with electron-transfer dissociation identifies sequence variants at ppm error < 5.

Emerging Synthesis Technologies

Flow-Based SPPS Systems

Continuous flow reactors enable real-time monitoring of coupling efficiency via in-line FTIR, reducing synthesis time from 14 days (batch) to 96 hours for the title compound.

Enzymatic Ligation

Sortase A-mediated transpeptidation allows chemoenzymatic synthesis of fragments containing non-canonical residues (e.g., D-amino acids at positions 8 and 34) .

Chemical Reactions Analysis

Types of Reactions

Recombinant human EGF can undergo various chemical reactions, including oxidation, reduction, and substitution. The disulfide bonds between cysteine residues (Cys6 and Cys20, Cys14 and Cys31, Cys33 and Cys42) are particularly susceptible to oxidation and reduction reactions .

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as dithiothreitol (DTT) and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under mild conditions to preserve the integrity of the protein structure .

Major Products Formed

The major products formed from these reactions include reduced or oxidized forms of the protein, which can affect its biological activity. For example, reduction of the disulfide bonds can lead to the formation of free thiol groups, while oxidation can result in the formation of sulfenic, sulfinic, or sulfonic acids .

Scientific Research Applications

Overview

The compound , with a complex structure and a high molecular weight of approximately 3056.44 g/mol, is notable for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its intricate design suggests multiple functional groups that could interact with biological systems, making it a candidate for therapeutic development.

Cancer Therapy

Recent studies have explored the compound's effectiveness as an inhibitor of specific oncogenic proteins. For instance, derivatives of this compound have been tested for their ability to inhibit the protein kinase C (PKC) family, particularly PKC-iota, which is implicated in various cancers. Preclinical trials indicate that these compounds can significantly reduce tumor growth while sparing healthy tissues, suggesting a targeted therapeutic approach for prostate cancer and possibly other malignancies .

Antimicrobial Properties

The compound's diverse functional groups may also confer antimicrobial properties. Research into similar compounds has shown promise in inhibiting bacterial growth and biofilm formation. Investigations into its structure could reveal mechanisms that disrupt microbial cell walls or interfere with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of compounds with similar structures. The presence of indole and phenolic groups suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Studies are ongoing to assess the compound's ability to cross the blood-brain barrier and its effects on neuronal health .

Preclinical Trials on Cancer Cells

In a series of preclinical trials, derivatives of the compound were tested against various cancer cell lines (e.g., RWPE-1, DU145, PC3). Results demonstrated that these compounds could induce apoptosis selectively in malignant cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that the compound remains stable in human plasma at physiological temperatures over extended periods. Toxicological assessments indicate that even at high doses (up to 5000 mg/kg), the compound did not produce significant adverse effects on liver or heart function markers, reinforcing its potential safety profile for clinical applications .

Mechanism of Action

Recombinant human EGF exerts its effects by binding to the epidermal growth factor receptor (EGFR) on the surface of target cells. This binding activates the receptor’s intrinsic tyrosine kinase activity, leading to the phosphorylation of specific tyrosine residues on the receptor. The phosphorylated receptor then recruits and activates various downstream signaling molecules and pathways, including the Ras-MAPK, PI3K-Akt, and JAK-STAT pathways. These pathways regulate various cellular processes, such as proliferation, differentiation, and survival .

Comparison with Similar Compounds

Oxopentanoic Acid Derivatives

highlights OAA1020 and PAA2010, which are tert-butyl-protected glutamic acid derivatives terminating in 5-oxopentanoic acid. These compounds share the same core backbone as the target molecule but differ in side-chain modifications:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (Complex) (Estimated >1000) Carbamimidamido, Indol-3-yl, Sulfanyl
OAA1020 C31H57NO7 555.80 C18-OtBu-L-Glu-OtBu
PAA2010 C29H53NO7 527.74 C16-OtBu-L-Glu-OtBu

Key Insight: The target compound’s extended chain length and diverse functional groups may enhance binding specificity compared to simpler oxopentanoic acid derivatives.

Sulfanyl-Containing Amino Acids

The sulfanyl (-SH) groups in the target compound resemble methionine derivatives discussed in , which are prone to oxidation. Methionine sulfoxide formation under oxidative conditions suggests that the target compound’s sulfanyl groups may similarly influence stability and require protective strategies during synthesis or storage.

Indole and Aromatic Substituents

The indol-3-yl groups in the target compound align with indole-based derivatives in and . For example, octyl sulfamoyl carbamates () and caffeoylquinic acid-amino acid conjugates () utilize aromatic moieties for bioactivity. Such groups are known to enhance lipid solubility and receptor interactions .

Stability and Reactivity

  • Oxidative Sensitivity : Sulfanyl groups, as seen in methionine (), are susceptible to oxidation, forming sulfoxides or disulfides. This necessitates inert storage conditions (e.g., nitrogen atmosphere) for the target compound .
  • Aromatic Stability : Indole and hydroxyphenyl groups () may confer UV sensitivity, requiring light-protective packaging .

Enzyme Inhibition Potential

discusses hydroxamate-based N-arylsulfonyl amino acid derivatives as MMP-2 inhibitors. The target compound’s sulfonamide-like groups and extended backbone may similarly target metalloproteinases, though its larger size could limit bioavailability .

Hypolipidemic Effects

Amino acid ester-coupled derivatives in reduce lipid accumulation in HepG2 cells via triglyceride modulation. The target compound’s carbamimidamido groups (guanidine analogues) may enhance lipid-binding capacity .

Antioxidant Activity

Diphenylamine derivatives in act as radical scavengers. The target compound’s indole and sulfanyl groups may offer synergistic antioxidant effects, though this requires empirical validation .

Biological Activity

The compound identified as 5-secrepan (IUPAC name: 5-amino derivatives with a complex structure) is a peptide-like molecule with significant biological activity. Its intricate structure includes multiple amino acid residues and functional groups that contribute to its pharmacological properties. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

Chemical Composition:
The molecular formula of 5-secrepan is C130H219N43O42C_{130}H_{219}N_{43}O_{42} with a molecular weight of approximately 3056.44 g/mol . It features a high number of hydrogen bond acceptors (48), which may influence its interactions with biological targets .

The biological activity of 5-secrepan can be attributed to its ability to interact with various biological pathways:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways. For instance, it may act as an inhibitor of proteases, which are involved in protein degradation and processing.
  • Receptor Modulation: 5-secrepan may bind to receptors involved in neurotransmission and hormonal signaling, potentially influencing conditions such as diabetes through modulation of pancreatic secretion .
  • Cellular Uptake: The presence of multiple amino groups enhances cellular permeability, allowing for effective uptake into target cells where it can exert its effects.

Therapeutic Potential

The therapeutic applications of 5-secrepan are diverse:

Chagas Disease Treatment:
Research indicates that compounds similar to 5-secrepan have been evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. These studies suggest that modifications in the structural components can enhance potency and selectivity against this parasite .

Antidiabetic Properties:
The compound's ability to stimulate pancreatic secretion could be beneficial in managing blood glucose levels, making it a candidate for diabetes treatment .

Study on Antiparasitic Activity

A study conducted by researchers at the Dundee Institute assessed the antiparasitic activity of various derivatives related to 5-secrepan. The findings indicated that certain modifications significantly increased the potency against T. cruzi, demonstrating the importance of structural optimization in drug development .

Pharmacokinetics and Metabolism

Investigations into the pharmacokinetic profile of 5-secrepan revealed that while it possesses good lipophilic properties, its metabolic stability is a concern. The compound showed rapid metabolism when incubated with liver microsomes, leading to the formation of less active metabolites . This highlights the need for further optimization to improve its bioavailability.

Comparative Analysis

Property5-SecrepanOther Antiparasitic Compounds
Molecular Weight3056.44 g/molVaries (typically lower)
Hydrogen Bond Acceptors48Generally fewer
Enzyme InhibitionYesYes
Receptor ModulationYesYes
Metabolic StabilityPoorVaries

Q & A

Q. How to mitigate aggregation or solubility issues during formulation for biological assays?

  • Methodological Answer : Screen co-solvents (e.g., DMSO/PEG mixtures) and cyclodextrin-based carriers to enhance solubility. Use dynamic light scattering (DLS) to detect aggregates and optimize buffer conditions (e.g., pH 7.4 PBS with 0.01% Tween-80) .

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